6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine chemical structure
6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine chemical structure
An In-Depth Technical Whitepaper on the Structural Elucidation, Synthesis, and Pharmacological Profiling of 6-Methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine.
Executive Summary
The compound 6-Methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine is a highly specialized bicyclic heterocycle that serves as a critical building block and bioisostere in modern medicinal chemistry. By fusing a saturated dihydrofuran ring to a pyridine core, this scaffold mimics the electronic and spatial properties of indoles and benzofurans while offering superior metabolic stability. This whitepaper provides a comprehensive technical guide to its structural properties, a self-validating synthetic methodology, and its pharmacological relevance in neurotropic drug design.
Structural & Physicochemical Profiling
Understanding the regiochemistry of the furo[2,3-b]pyridine core is paramount for predicting its reactivity and target binding. The fusion occurs at the [2,3-b] face, meaning the furan oxygen (position 1) is adjacent to the pyridine nitrogen (position 7) via the C7a fusion carbon[1].
The compound features two critical substituents:
-
6-Methoxy Group: Located adjacent to the pyridine nitrogen, this electron-donating group increases the electron density of the pyridine ring, mimicking the 5-methoxy group of serotonin or melatonin.
-
3-Amine Group: A primary amine located on the chiral C3 carbon of the saturated dihydrofuran ring, serving as a critical hydrogen bond donor and a primary interaction point for receptor binding.
Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 6-Methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| PubChem CID | 72212680[2] |
| Topological Polar Surface Area (TPSA) | ~57.4 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 4 (N, O, O, N) |
| Rotatable Bonds | 1 (Methoxy C-O bond) |
Synthetic Methodology (Self-Validating Protocol)
The synthesis of 3-amino-dihydrofuropyridines requires precise chemoselectivity due to the electron-deficient nature of the pyridine ring. The most robust, scalable approach avoids direct Friedel-Crafts cyclization (which fails on deactivated pyridines) in favor of a base-catalyzed Dieckmann Condensation , followed by a highly selective Reductive Amination .
Figure 1: Step-by-step synthetic workflow for 6-Methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine.
In-Depth Experimental Workflows
As a Senior Application Scientist, it is critical to not just execute steps, but to understand the causality behind each reagent choice and establish self-validating feedback loops within the protocol.
Step A: Synthesis of 6-Methoxyfuro[2,3-b]pyridin-3(2H)-one
-
Mechanism & Causality: The precursor diester (ethyl 2-(2-ethoxy-2-oxoethoxy)-6-methoxypyridine-3-carboxylate) undergoes a Dieckmann condensation. Potassium tert-butoxide (
) is utilized as a sterically hindered, non-nucleophilic base to quantitatively deprotonate the -carbon of the glycolate moiety without attacking the ester carbonyls. -
Self-Validating Protocol:
-
Charge a flame-dried flask with the diester (1.0 eq) in anhydrous THF under Argon. Strictly anhydrous conditions are paramount; moisture will quench the
, leading to irreversible ester hydrolysis. -
Dropwise add
(1.2 eq, 1M in THF) at 0°C. -
Validation: A distinct color shift from pale yellow to deep orange/red indicates successful enolate formation and subsequent cyclization.
-
Quench with glacial acetic acid (1.5 eq) to neutralize the enolate, followed by heating to 80°C for 2 hours to drive decarboxylation of the intermediate
-keto ester, yielding the target ketone.
-
Step B: Reductive Amination to the 3-Amine
-
Mechanism & Causality: Converting the ketone to the primary amine requires chemoselectivity. Ammonium acetate (
) acts as both the nitrogen source and a mild acid catalyst to form the transient iminium ion. Sodium cyanoborohydride ( ) is specifically chosen over sodium borohydride because it is stable at mildly acidic pH (pH 6-7) and selectively reduces the iminium ion without prematurely reducing the unreacted ketone starting material. -
Self-Validating Protocol:
-
Dissolve the ketone (1.0 eq) in anhydrous methanol. Add
(10.0 eq) and stir at room temperature for 1 hour to establish the imine equilibrium. -
Add
(1.5 eq) portion-wise. Stir for 12 hours. -
Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is validated using a ninhydrin stain . The starting ketone is UV-active but ninhydrin-negative. The successful formation of the primary amine will yield a distinct Ruhemann's purple spot upon heating the ninhydrin-stained plate.
-
Quench with saturated aqueous
to safely destroy excess hydride species before extraction with ethyl acetate.
-
Pharmacological Relevance: The Serotonergic Bioisostere Hypothesis
In neurotropic drug development, the furo[2,3-b]pyridine scaffold is heavily utilized as a bioisostere for indoles, azaindoles, and benzofurans[3]. Indole-based monoamine ligands (like serotonin) are highly susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes and Monoamine Oxidases (MAOs) due to their electron-rich pyrrole rings.
By replacing the indole core with a furo[2,3-b]pyridine system, researchers drastically reduce the electron density of the aromatic system (due to the electron-withdrawing nature of the pyridine nitrogen). The 6-methoxy group and the 3-amine of 6-Methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine perfectly map to the pharmacophore of 5-methoxy-tryptamine, allowing it to act as a potent, metabolically stable agonist for G-Protein Coupled Receptors (GPCRs), specifically the 5-HT receptor family[3].
Figure 2: Proposed GPCR (5-HT) signaling pathway modulated by neurotropic furopyridine derivatives.
References
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PubChem Compound Summary for CID 72212680 (6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine). National Center for Biotechnology Information.[2] URL:[Link]
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PubChem Compound Summary for CID 12421098 (Furo[2,3-b]pyridine). National Center for Biotechnology Information.[1] URL:[Link]
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Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. Sirakanyan SN, et al. Molecules. 2021; 26(11):3320.[3] URL:[Link]
